2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a chromene core, a methoxyphenyl group, and a carboxylate ester group, making it a subject of interest for chemists and researchers alike.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate typically involves multiple steps, starting with the preparation of the chromene core One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a malonic acid derivative in the presence of a base to form the chromene structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
This compound has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have been studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its anti-inflammatory effects could be due to the inhibition of certain enzymes or signaling pathways.
Comparison with Similar Compounds
Chromene Derivatives: Other chromene-based compounds with varying substituents.
Phenolic Compounds: Compounds containing phenol groups with different functional groups.
Ester Derivatives: Other esters with similar structural features.
Uniqueness: 2-(3-Methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-23-14-7-4-6-12(9-14)16(20)11-24-18(21)15-10-13-5-2-3-8-17(13)25-19(15)22/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAWYVJVBHYJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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